molecular formula C8H6F3N3O3 B1457011 2-Nitro-4-(trifluoromethyl)benzohydrazide CAS No. 830334-29-7

2-Nitro-4-(trifluoromethyl)benzohydrazide

Cat. No. B1457011
M. Wt: 249.15 g/mol
InChI Key: XMPIBCCKRTYERQ-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzohydrazide is an aroyl hydrazine . It has been studied for its potential role in drug development. Clinical trials have shown promising results in the treatment of cancer, and the compound’s antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics.


Synthesis Analysis

The synthesis process of 2-nitro-4-trifluoromethyl benzonitrile, which is closely related to 2-Nitro-4-(trifluoromethyl)benzohydrazide, involves several steps including fluorination, nitration, chlorination, and ammonolysis . This process can reduce the production cost of enterprises, meets the requirement of environmental protection, and is beneficial to the realization of industrial production .


Molecular Structure Analysis

The molecular formula of 2-Nitro-4-(trifluoromethyl)benzohydrazide is C8H6F3N3O3 . Its average mass is 249.147 Da and its monoisotopic mass is 249.036133 Da .


Chemical Reactions Analysis

2-Nitro-4-(trifluoromethyl)benzenethiol, a compound closely related to 2-Nitro-4-(trifluoromethyl)benzohydrazide, was employed as a reagent in Ugi-Smiles coupling reaction of o-nitrothiophenol . It was also used in the synthesis of monolayer-capped nanoparticles (MCNPs) consisting of 3-5nm Au nanoparticles .

Scientific Research Applications

  • Synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester

    • Summary of Application : 2-Nitro-4-(trifluoromethyl)phenol, a derivative of 2-Nitro-4-(trifluoromethyl)benzohydrazide, has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .
  • Inhibition of Acetyl- and Butyrylcholinesterase

    • Summary of Application : Hydrazones obtained from 4-(trifluoromethyl)benzohydrazide, a derivative of 2-Nitro-4-(trifluoromethyl)benzohydrazide, have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
    • Methods of Application : They were evaluated using Ellman’s spectrophotometric method .
    • Results or Outcomes : The hydrazide–hydrazones produced a dual inhibition of both cholinesterase enzymes with IC50 values of 46.8–137.7 µM and 19.1–881.1 µM for AChE and BuChE, respectively .
  • Synthesis of 2-nitro-4-trifluoromethyl benzonitrile

    • Summary of Application : A synthesis process of 2-nitro-4-trifluoromethyl benzonitrile has been disclosed .
    • Methods of Application : The process involves several steps including fluorination, nitration, chlorination, and ammonolysis .
    • Results or Outcomes : The process can reduce the production cost of enterprises, meets the requirement of environmental protection, and is beneficial to the realization of industrial production .
  • Synthesis of 2-Nitro-4-(trifluoromethyl)benzenethiol

    • Summary of Application : 2-Nitro-4-(trifluoromethyl)benzenethiol has been used in Ugi-Smiles coupling reaction of o-nitrothiophenol .
  • Synthesis of 4-trifluoromethyl anthranilic acid

    • Summary of Application : 2-Nitro-4-(trifluoromethyl)benzoic acid has been used in the preparation of 4-trifluoromethyl anthranilic acid .
  • Synthesis of 4-Trifluoromethylbenzonitrile
    • Summary of Application : 4-Trifluoromethylbenzonitrile is a compound that has been used in various chemical syntheses .

Safety And Hazards

2-Nitro-4-(trifluoromethyl)benzoic acid, a compound closely related to 2-Nitro-4-(trifluoromethyl)benzohydrazide, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-nitro-4-(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O3/c9-8(10,11)4-1-2-5(7(15)13-12)6(3-4)14(16)17/h1-3H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPIBCCKRTYERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727191
Record name 2-Nitro-4-(trifluoromethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethyl)benzohydrazide

CAS RN

830334-29-7
Record name 2-Nitro-4-(trifluoromethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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